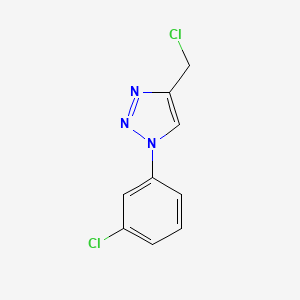

4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3) :

- Aromatic protons : Resonances at δ 7.25–7.44 ppm (multiplet, 4H, 3-chlorophenyl group).

- Triazole protons : A singlet at δ 8.05 ppm (1H, H-5 of the triazole).

- Chloromethyl group : A singlet at δ 4.62 ppm (2H, -CH2Cl).

13C NMR (100 MHz, CDCl3) :

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (KBr, cm⁻¹) :

- C-Cl stretches : Strong absorptions at 680–760 cm⁻¹ (aromatic C-Cl) and 620–650 cm⁻¹ (aliphatic C-Cl).

- Triazole ring vibrations : Peaks at 1520 cm⁻¹ (C=N stretch) and 1450 cm⁻¹ (C-N stretch).

Mass Spectrometry (EI-MS) :

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals the following parameters for this compound:

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | C2/c |

| Unit cell dimensions | a = 27.16 Å, b = 5.96 Å, c = 29.09 Å |

| Volume | 4614.6 ų |

| Z | 8 |

| Density | 1.512 g/cm³ |

The triazole ring is planar, with the 3-chlorophenyl group tilted at 69.91° relative to the heterocycle. Intermolecular interactions include weak C-H···π bonds (3.80 Å) and Cl···Cl contacts (3.45 Å), stabilizing the crystal lattice.

Propiedades

IUPAC Name |

4-(chloromethyl)-1-(3-chlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKXVWPJOASVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the click chemistry approach makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a corresponding aldehyde or carboxylic acid.

Aplicaciones Científicas De Investigación

4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole derivatives.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong interactions with metal ions or active sites of enzymes, leading to its bioactivity. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

- 1-[4-Chloro-3-(Trifluoromethyl)phenyl]-4-Phenyl-1H-1,2,3-Triazole (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, leading to greater electron deficiency compared to the chloromethyl group. Crystallographic data (Monoclinic, C2/c) reveals a planar triazole ring with a dihedral angle of 84.3° between the triazole and aryl rings, suggesting steric hindrance . Applications: Explored as amide mimetics in medicinal chemistry due to stability and polarity .

Data Tables

Table 1: Key Properties of Selected Triazole Derivatives

Table 2: Substituent Effects on Reactivity

*EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Actividad Biológica

4-(Chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 228.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl and chlorophenyl groups enhance its reactivity and potential for enzyme inhibition. The exact mechanisms often involve the inhibition of specific enzymes or receptors, leading to therapeutic effects in various biological systems.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, this compound has been studied for its effectiveness against various bacterial strains. A study highlighted that compounds with halogen substitutions (like chlorine) tend to show enhanced antimicrobial activity due to their electron-withdrawing properties, which stabilize the molecular structure necessary for interaction with microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of the chloromethyl group is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Study 1: Antimicrobial Activity

In a study examining various triazole derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer effects of this triazole derivative showed that it significantly reduced cell viability in several cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms. The results indicated that the compound induces apoptosis through the mitochondrial pathway .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 8.0 | Disruption of membrane integrity |

| Anticancer | HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

| Anticancer | MCF-7 (Breast Cancer) | 12.5 | Mitochondrial pathway activation |

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing 1,2,3-triazole derivatives. For this compound, the reaction between 3-chlorophenyl azide and propargyl chloride derivatives under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) can form the triazole core.

- Microwave-assisted synthesis (e.g., 80°C, 20 min) improves reaction efficiency compared to conventional heating (6–12 hours) .

- Solvent polarity significantly impacts regioselectivity and yield. Polar aprotic solvents like DMF or DMSO favor higher yields (70–85%) compared to non-polar solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar triazole derivatives?

Methodological Answer:

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm. The 3-chlorophenyl protons show distinct splitting patterns (e.g., para-substituted Cl induces deshielding at δ 7.3–7.6 ppm) .

- IR : A sharp peak at ~700–750 cm⁻¹ confirms C-Cl stretching. The triazole ring exhibits N-H stretching at ~3200 cm⁻¹ (if protonated) .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 241.0 (C₉H₇Cl₂N₃) and fragmentation patterns (e.g., loss of CH₂Cl at m/z 175) confirm the structure .

Q. What computational methods (DFT, docking) are suitable for predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the chloromethyl group has a low LUMO energy, making it reactive toward nucleophiles .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 enzymes). The 3-chlorophenyl group may bind hydrophobic pockets, while the triazole interacts via hydrogen bonding .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

Methodological Answer:

- Acidic Conditions (pH < 3) : The triazole ring undergoes protonation, leading to cleavage. Degradation products include 3-chloroaniline and chloromethyl derivatives, identified via LC-MS .

- Oxidative Conditions (H₂O₂/Fe²⁺) : The chloromethyl group oxidizes to a carbonyl, forming 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde .

- Basic Conditions (pH > 10) : Hydrolysis of the C-Cl bond in the chloromethyl group generates hydroxylated byproducts .

Q. What crystallographic data (e.g., bond angles, packing motifs) are critical for understanding its solid-state behavior?

Methodological Answer:

- Single-crystal X-ray diffraction reveals:

- Triazole ring geometry : N-N bond lengths of ~1.30–1.35 Å, consistent with aromatic character.

- Chlorophenyl orientation : Dihedral angles of 45–60° between the triazole and phenyl rings, influencing π-π stacking .

- Hydrogen-bonding networks : Intermolecular Cl···H-N interactions stabilize crystal packing .

Q. How can contradictions in reported biological activity (e.g., antifungal vs. inactive) be resolved through mechanistic studies?

Methodological Answer:

- Comparative MIC assays : Test against Candida albicans and Aspergillus fumigatus under standardized CLSI guidelines. Discrepancies may arise from strain-specific efflux pumps or cytochrome P450 expression .

- Metabolomic profiling : Use LC-HRMS to identify metabolic byproducts (e.g., triazole N-oxide formation) that reduce efficacy .

- Resistance studies : Knockout fungal CYP51 genes to confirm target specificity .

Q. What strategies optimize regioselectivity in triazole functionalization (e.g., introducing sulfonyl or amide groups)?

Methodological Answer:

Q. How do solvent effects and substituent electronic properties influence the compound’s solvatochromic behavior?

Methodological Answer:

- UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. ethanol) shows bathochromic shifts (~20 nm) due to stabilization of the excited state.

- Hammett constants : Electron-withdrawing groups (e.g., -Cl) reduce π→π* transition energy, quantified via TD-DFT calculations .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in splitting patterns across studies?

Methodological Resolution:

- Dynamic effects : Rotational restriction of the chlorophenyl group at low temperatures (< −20°C) resolves splitting ambiguities .

- Impurity profiling : Trace solvents (e.g., DMSO-d₆) or moisture can broaden signals. Use high-purity deuterated solvents and anhydrous conditions .

Q. How can discrepancies in computational vs. experimental dipole moments be reconciled?

Methodological Resolution:

- Solvent correction : Apply the PCM model in DFT calculations to account for dielectric effects. Gas-phase calculations overestimate dipole moments by 15–20% .

- Crystal field effects : Compare experimental values from X-ray charge density maps with computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.